5-Cyclopropoxy-2-methylpyridin-4-amine
Description
Overview of Substituted Pyridine (B92270) Systems in Organic Chemistry
Pyridine is a six-membered heteroaromatic compound, structurally analogous to benzene but with one carbon atom replaced by nitrogen. This substitution makes the ring electron-deficient and imparts distinct reactivity. Pyridine and its derivatives are foundational in organic chemistry, serving as solvents, reagents, and versatile building blocks. nih.gov The pyridine scaffold is a "privileged" structure, appearing in thousands of existing drug molecules, as well as in natural products like vitamins and alkaloids. rsc.orgnih.gov
The chemistry of pyridine is characterized by a dual nature. The nitrogen atom's lone pair of electrons makes the molecule basic and nucleophilic. Conversely, the electron-withdrawing nature of the nitrogen deactivates the aromatic ring toward electrophilic substitution, which, when it occurs, typically directs to the C-3 position under harsh conditions. nih.gov However, the ring is activated for nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The development of efficient and modular methods for synthesizing highly substituted pyridines remains an active area of research, reflecting their importance in creating functional molecules for a wide range of applications. rsc.org
Significance of Pyridin-4-amine Scaffolds in Advanced Synthesis
The introduction of an amino group at the 4-position of the pyridine ring dramatically alters its electronic properties and reactivity. 4-Aminopyridine (B3432731) (4-AP) and its derivatives are crucial scaffolds in both medicinal chemistry and advanced synthesis. rsc.org The amino group is strongly electron-donating, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than the parent pyridine.
The 4-AP scaffold is a key component in various biologically active compounds. It is known to function as a potassium channel blocker and has been investigated for the treatment of various neurodegenerative diseases. rsc.orgpensoft.net In synthetic chemistry, the 4-AP core serves as a versatile starting material. The amino group can be readily functionalized, and the pyridine nitrogen can participate in complex formation or be protonated. researchgate.netacs.org For instance, the reaction of 4-AP with halogens like iodine monochloride (ICl) or iodine monobromide (IBr) can lead to the formation of charge-transfer complexes or ionic species where an iodonium ion is bridged between two pyridine nitrogen atoms. acs.org The ability to controllably modify the 4-AP scaffold has made it a valuable platform for developing novel compounds with specific therapeutic targets, such as antiamnesic agents. nih.gov
Unique Structural Features of the 5-Cyclopropoxy-2-methylpyridin-4-amine Moiety
The specific arrangement of substituents in this compound creates a molecule with a distinct combination of electronic and steric properties. These features dictate its potential reactivity and interactions.
Electronic Effects : The molecule is highly decorated with electron-donating groups (EDGs). The 4-amino group is a powerful EDG through resonance. The 5-cyclopropoxy group, as an ether, is also an EDG. The 2-methyl group contributes weak electron-donating character via induction. This collective electron donation makes the pyridine ring significantly more electron-rich than unsubstituted pyridine, likely enhancing its nucleophilicity and facilitating electrophilic aromatic substitution.
The Cyclopropyl (B3062369) Group : The cyclopropyl substituent is not merely a small alkyl group. Its high degree of strain and the unique hybridization of its C-C bonds (with significant p-orbital character) allow it to conjugate with adjacent π-systems, behaving in some ways like a C=C double bond. wikipedia.orgfiveable.me When attached to an aromatic ring, the cyclopropyl group can act as an electron donor through this conjugative effect, further activating the ring. unl.pt This property is a valuable tool in medicinal chemistry for modulating the electronic environment of a molecule. fiveable.me
Steric and Conformational Influence : The cyclopropoxy group at the 5-position introduces steric bulk adjacent to the 4-amino group and the 6-position. This can influence the molecule's conformation and the accessibility of these sites for reactions. The presence of the methyl group at the 2-position similarly influences the local environment near the ring nitrogen.
The table below summarizes the expected influence of each substituent on the pyridine core.
| Substituent | Position | Type | Electronic Effect | Steric Effect |
| Amino | 4 | Primary Amine | Strong Electron-Donating (Resonance) | Moderate |
| Cyclopropoxy | 5 | Ether | Electron-Donating (Resonance/Induction) | Moderate to High |
| Methyl | 2 | Alkyl | Weak Electron-Donating (Induction) | Low to Moderate |
Research Gaps and Future Directions for this compound
A comprehensive review of scientific literature and chemical databases reveals a significant research gap concerning this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and specific applications. The compound appears primarily within the patent literature as a potential intermediate in the synthesis of larger, more complex molecules, rather than as an end-product itself. epo.org
This lack of focused research presents several opportunities for future investigation:
Synthetic Development : A primary goal would be to establish a robust and scalable synthetic route to produce high-purity this compound. This would enable further chemical and biological evaluation.
Physicochemical Characterization : Detailed spectroscopic analysis (NMR, IR, MS) and potentially X-ray crystallography would be necessary to fully characterize the molecule's structure and confirm the electronic and conformational properties hypothesized in the previous section.
Reactivity Profiling : Investigating the molecule's reactivity in key organic reactions would be crucial. This includes exploring its behavior in electrophilic aromatic substitutions to determine the directing effects of the substituent combination, as well as functionalizing the 4-amino group.
Medicinal Chemistry Exploration : Given the prevalence of substituted pyridin-4-amine scaffolds in drug discovery, this molecule could serve as a novel building block for creating libraries of new compounds. Its unique cyclopropoxy moiety could impart favorable properties such as improved metabolic stability or binding affinity to biological targets. unl.pt
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyloxy-2-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSXIBPSTZVHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243360-82-8 | |
| Record name | 5-CYCLOPROPOXY-2-METHYLPYRIDIN-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 5 Cyclopropoxy 2 Methylpyridin 4 Amine and Its Derivatives
Direct Synthesis Approaches for 5-Cyclopropoxy-2-methylpyridin-4-amine
The direct synthesis of this compound is not extensively detailed in publicly available literature, necessitating a retrosynthetic approach based on established pyridine (B92270) chemistry. A plausible synthetic route would likely involve the sequential functionalization of a pre-formed pyridine core.
Precursor Chemistry and Starting Materials for Pyridin-4-amine Derivatives
A critical starting material for the synthesis of the target compound is a pyridine ring appropriately substituted for the introduction of the desired functional groups. A highly logical precursor is 4-amino-5-bromo-2-methylpyridine (B82647) . This compound is commercially available and offers a handle for the introduction of the cyclopropoxy group at the 5-position via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. chemimpex.comcymitquimica.com
The synthesis of such precursors often begins with simpler, more readily available pyridines. For instance, the synthesis of 5-bromo-2-methylpyridine (B113479) can be achieved from 5-nitro-2-picoline. google.com This process involves the hydrogenation of the nitro group to an amino group, followed by a Sandmeyer-type reaction to introduce the bromine atom. google.com
Introduction of the Cyclopropoxy Moiety in Pyridine Systems
The introduction of an alkoxy group, such as a cyclopropoxy moiety, onto an aromatic or heteroaromatic ring is a well-established transformation in organic synthesis. For a substrate like 4-amino-5-bromo-2-methylpyridine, a copper-catalyzed Ullmann-type condensation reaction is a primary candidate for this transformation. The Ullmann reaction and its modern variants are powerful methods for the formation of carbon-oxygen bonds. mdpi.comrsc.org
In a hypothetical synthesis, 4-amino-5-bromo-2-methylpyridine would be reacted with cyclopropanol (B106826) in the presence of a copper catalyst and a suitable base. The reaction conditions, including the choice of copper source (e.g., CuI, Cu2O), ligand, base (e.g., K2CO3, Cs2CO3), and solvent, would need to be carefully optimized to achieve a good yield and avoid side reactions.
Table 1: Key Parameters in Ullmann-Type C-O Coupling Reactions
| Parameter | Description | Examples |
| Copper Source | Provides the catalytic metal center for the reaction. | CuI, CuBr, Cu2O, Cu(OAc)2 |
| Ligand | Stabilizes the copper catalyst and facilitates the reaction. | Phenanthroline, L-proline, various diamines |
| Base | Deprotonates the alcohol to form the nucleophilic alkoxide. | K2CO3, Cs2CO3, K3PO4 |
| Solvent | Influences the solubility of reactants and the reaction temperature. | DMF, DMSO, Dioxane, Toluene |
While a specific example for the cyclopropoxylation of 4-amino-5-bromo-2-methylpyridine is not readily found in the literature, the general principles of the Ullmann condensation provide a strong foundation for this proposed synthetic step.
Specific Functionalization at the 2-Methyl and 4-Amino Positions
The 2-methyl and 4-amino groups are integral to the structure of the target molecule. In the proposed synthetic route starting from 4-amino-5-bromo-2-methylpyridine, these functionalities are already in place. However, it is instructive to consider general methods for their introduction.
The methyl group at the 2-position can be introduced through various methods, including the reaction of a pyridine N-oxide with a methylating agent or through the construction of the pyridine ring from acyclic precursors already containing the methyl group.
The 4-amino group can be introduced by several methods. One common approach is the reduction of a 4-nitropyridine (B72724) derivative. Another method is the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine with an ammonia (B1221849) equivalent. nih.gov Palladium-catalyzed amination reactions have also emerged as a powerful tool for the synthesis of aminopyridines. acs.orgnih.govorganic-chemistry.orgacs.org
Advanced Catalytic Synthesis Routes
Modern organic synthesis heavily relies on the use of transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its precursors can benefit significantly from such advanced catalytic methods.
Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable for the construction of substituted aromatic and heteroaromatic systems. Palladium, in particular, has been extensively used for the formation of carbon-carbon and carbon-heteroatom bonds.
While a direct palladium-catalyzed synthesis of the final target molecule is not documented, palladium catalysis is highly relevant for the synthesis of its key precursors. For example, the amination of a 4-chloropyridine (B1293800) derivative is a well-established method for introducing the 4-amino group. nih.govresearchgate.net
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for the formation of C-N bonds. This reaction could be employed to introduce the amino group at the 4-position of a suitably substituted pyridine ring. The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.
Table 2: Components of a Typical Buchwald-Hartwig Amination Reaction
| Component | Role | Common Examples |
| Palladium Precursor | The source of the active palladium catalyst. | Pd(OAc)2, Pd2(dba)3 |
| Ligand | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | BINAP, XPhos, SPhos, BrettPhos |
| Base | Activates the amine and neutralizes the acid formed during the reaction. | NaOtBu, K3PO4, Cs2CO3 |
| Amine Source | Provides the amino group for the coupling reaction. | Ammonia, Benzophenone imine, LHMDS |
In the context of synthesizing this compound, a retrosynthetic strategy could involve the palladium-catalyzed amination of a precursor such as 4-chloro-5-cyclopropoxy-2-methylpyridine . The synthesis of this chloro-substituted precursor would, in turn, rely on methods for introducing the cyclopropoxy group onto a dichlorinated or chloro-hydroxypyridine starting material.
Gold-Catalyzed Tandem Cyclization and Cycloaddition Reactions of Cyclopropyl (B3062369) Pyridines
Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. One notable application involves the intermolecular tandem cyclization and cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones. rawdatalibrary.netresearchgate.net This strategy provides an efficient pathway to construct seven-membered heterocycle-fused indolizine (B1195054) scaffolds from readily available starting materials. rawdatalibrary.netresearchgate.net The reaction proceeds through a probable mechanism where the gold catalyst activates the alkyne, facilitating a cascade of bond formations. This methodology is significant for its ability to generate molecular complexity in a single, atom-economical step. While this specific reaction leads to fused systems rather than a direct synthesis of this compound, the underlying principle of gold-catalyzed activation of cyclopropyl pyridine derivatives is a key takeaway for synthetic chemists. Other gold(I)-catalyzed cycloadditions, such as the intermolecular (4+2) reaction of allenamides and acyclic dienes, further highlight the versatility of gold catalysts in forming cyclic structures, which can be precursors to substituted pyridines. rsc.org
Rhodium- and Cobalt-Catalyzed Cyclization Approaches
Transition metals like rhodium and cobalt are instrumental in the de novo synthesis of pyridine rings through [2+2+2] cycloaddition reactions. acsgcipr.orgnih.gov This method is highly atom-efficient, constructing the pyridine core from simpler building blocks like alkynes and nitriles. acsgcipr.orgnih.gov
Rhodium Catalysis: Rhodium(III) catalysis enables the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. nih.gov A significant advantage of this approach is the ability to control regioselectivity by tuning the steric properties of the cyclopentadienyl (B1206354) (Cp) ligands on the rhodium catalyst. For instance, using a more sterically demanding ligand can favor the formation of one regioisomer over another. nih.gov A C–H activation/cyclization strategy under rhodium catalysis has also been successfully employed to install a pyridine ring onto a chromanone core, demonstrating its utility in the synthesis of complex natural products. rsc.org
| Catalyst | Temperature | Regioselectivity | Yield |
|---|---|---|---|
| [RhCp*Cl₂]₂ | 45 °C | Low | Similar to [RhCpᵗCl₂]₂ |
| [RhCpᵗCl₂]₂ | 45 °C | 4:1 | 87% |
Cobalt Catalysis: Cobalt(I) complexes, particularly those featuring Cp or Cp* ligands, are also effective catalysts for the [2+2+2] cycloaddition of alkynes and nitriles to form pyridines. rsc.org Recent advancements have focused on developing in situ generated cobalt(I) catalysts that are more stable and operate under milder conditions than traditional systems. These catalysts have expanded the scope of the reaction to include discrete alkynes, which was previously a limitation. rsc.org The mechanism involves the initial exchange of ligands on the cobalt complex with alkynes, followed by an oxidative coupling step to form a cobaltacyclodiene intermediate, which then incorporates a nitrile to form the pyridine ring. rsc.org
Organocatalytic and Metal-Free Protocols for Pyridine Scaffolds
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals. These metal-free protocols offer advantages in terms of cost, toxicity, and ease of purification.
One such approach enables the C4-phosphonation of pyridines by activating the pyridine ring with a Lewis acid (BF₃·OEt₂), which facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion. acs.org The resulting sigma complex is then oxidized to yield the C4-functionalized product with high regioselectivity. acs.org Another innovative metal-free method involves the generation of a pyridine-boryl radical from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. This radical can then participate in addition/coupling reactions with α,β-unsaturated ketones to synthesize 4-substituted pyridine derivatives. nih.gov Furthermore, the synthesis of polysubstituted pyridines has been achieved from oximes and acroleins using a combination of iodine and triethylamine, proceeding through a proposed radical pathway. acs.org For the introduction of amino groups, a transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides has also been reported. nih.gov
Multi-Component Reactions and Cascade Transformations
Multi-component and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving time.
Ring Opening and Closing Cascade (ROCC) Mechanisms for Pyridine Derivatives
The Ring Opening and Closing Cascade (ROCC) mechanism provides a novel pathway for the synthesis of substituted pyridine derivatives. One reported example demonstrates the synthesis of 2,5-disubstituted pyridines from isoxazoles. researchgate.net This process is initiated by a reducing reagent that facilitates the ring opening of the isoxazole (B147169) precursor, followed by a cascade of reactions that ultimately leads to the formation of the stable pyridine ring. researchgate.net While distinct from ROCC, other ring-opening mechanisms have been studied, such as the deprotonation-induced dearomatization and ring contraction of 2,2′-bipyridine ligands on a Rhenium(I) complex. nih.gov Another strategy involves sequential ring-opening of a para-substituted pyridine and a subsequent ring-closing to form a meta-substituted aniline (B41778), effectively rearranging the aromatic core. nih.gov
Cycloaddition Reactions in the Synthesis of Cyclopropyl-Fused Heterocycles
Cycloaddition reactions are fundamental in constructing cyclic and heterocyclic systems. numberanalytics.com They are particularly useful for creating fused ring systems that incorporate a cyclopropyl group. The aforementioned gold-catalyzed tandem cyclization/[4+3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines is a prime example of synthesizing a complex cyclopropyl-fused heterocyclic system. rawdatalibrary.netresearchgate.net Additionally, [4+2] cycloadditions between bicyclic thiazolo 2-pyridones substituted with a cyclopropyl group and arynes have been shown to produce fused heterocycles in good yields. acs.org These reactions demonstrate the utility of cycloaddition strategies in building intricate molecular architectures that feature both pyridine and cyclopropane (B1198618) motifs. The synthesis of spiro piperidone-cyclopropanes through a domino [4+2] annulation/cyclization process from cyclopropyl amides further illustrates the power of these methods. nih.gov
Reductive Amination Strategies for Aminopyridine Systems
Reductive amination is a cornerstone reaction for the formation of C–N bonds and is widely used to synthesize primary, secondary, and tertiary amines. harvard.edujocpr.com This method is highly relevant for the synthesis of aminopyridine systems, including derivatives of this compound. The reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. harvard.edu
An efficient, general procedure for the reductive amination of 3-amino-4-halopyridines has been developed. nih.gov This protocol can be performed as a one-pot reaction starting from N-Boc-3-amino-4-halopyridines. The process involves deprotection of the Boc group with an acid like trifluoroacetic acid (TFA), followed by the reductive amination step. nih.gov Sodium triacetoxyborohydride (B8407120) is often the reducing agent of choice due to its mildness and selectivity for the iminium ion over the carbonyl precursor. harvard.edunih.gov For less nucleophilic amines, stronger acids or Lewis acids like TMSOTf can be used to facilitate imine formation and activate it for reduction. nih.gov This strategy is versatile and can be applied to a wide range of aldehydes and ketones to produce N-alkylated aminopyridines in high purity and yield. nih.gov
| Reagent Type | Example | Function |
|---|---|---|
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selectively reduces the iminium ion intermediate. |
| Acid/Mediator | Trifluoroacetic Acid (TFA) | Deprotects N-Boc group and can mediate the reaction for weakly basic amines. |
| Acid/Mediator | TMSOTf | Facilitates imine formation, removes water, and activates the imine for reduction. |
| Reducing Agent | Sodium Cyanoborohydride | An alternative reducing agent, but can be less effective and is highly toxic. |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Precursors
The introduction of the amine functionality at the C4 position of the pyridine ring to yield this compound is often accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method typically involves the displacement of a halogen atom, most commonly chlorine, from a suitable pyridine precursor by an amine nucleophile.
A general and efficient pathway for this transformation starts with a halogenated pyridine, such as 4-chloro-5-cyclopropoxy-2-methylpyridine. The reaction proceeds by the attack of an ammonia equivalent or a primary amine at the electron-deficient C4 position of the pyridine ring, which is activated by the ring nitrogen atom. The presence of the electron-donating cyclopropoxy and methyl groups can influence the reactivity of the substrate.
While specific experimental data for the synthesis of this compound via this method is not extensively detailed in publicly available literature, the synthesis of structurally related aminopyridines provides a reliable blueprint. For instance, the synthesis of 2-chloro-5-methyl-4-pyridinamine has been reported from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, where a nitro group is reduced to an amine. This suggests that a precursor with a leaving group at the 4-position, such as a halogen, is a viable starting point for amination.
The reaction conditions for such SNAr aminations can vary, but they generally involve heating the halogenated pyridine with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or ammonia gas, in a suitable solvent and often under pressure. The use of a base may be required to neutralize the hydrogen halide formed during the reaction.
Table 1: Representative Reaction Conditions for SNAr Amination of Halogenated Pyridines
| Halogenated Precursor | Amine Source | Solvent | Temperature (°C) | Pressure | Catalyst/Additive | Yield (%) |
| 4-Chloro-2-methyl-5-nitropyridine | NH3 (aq) | Ethanol | 120 | Sealed Tube | - | High |
| 4-Chloro-2-substituted-pyridine | R-NH2 | Dioxane | 100 | Atmospheric | Pd catalyst, ligand | Variable |
| 2-Chloro-5-methyl-4-nitropyridine-1-oxide | H2 (reduction) | Methanol | Room Temp | Atmospheric | Pt catalyst | High |
Note: This table represents typical conditions for analogous reactions and serves as a predictive model in the absence of specific data for this compound.
Asymmetric Synthesis and Stereoselective Control in this compound Analogues
While this compound itself is achiral, the synthesis of its analogues, where chirality might be introduced, for example, through substitution on the cyclopropyl ring or the amine, necessitates the use of asymmetric synthesis methodologies. These techniques are crucial for obtaining enantiomerically pure or enriched compounds, which is often a requirement for pharmaceutical applications due to the different pharmacological activities of enantiomers.
Stereoselective control can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For analogues of this compound, this could involve the asymmetric synthesis of a chiral cyclopropoxy group or the stereoselective introduction of a chiral substituent onto the amino group.
For instance, the synthesis of chiral cyclopropoxy-containing building blocks can be accomplished through catalytic asymmetric cyclopropanation of an appropriate alkene precursor. The resulting enantiomerically enriched cyclopropanol can then be converted to the corresponding cyclopropoxy group.
Another approach involves the kinetic resolution of a racemic mixture of a chiral analogue. This can be achieved using enzymes or chiral chemical resolving agents that selectively react with one enantiomer, allowing for the separation of the desired enantiomer.
Although specific examples of asymmetric synthesis for analogues of this compound are not readily found in the literature, the principles of asymmetric synthesis are widely applied to structurally similar compounds.
Table 2: General Strategies for Asymmetric Synthesis of Chiral Aminopyridine Analogues
| Strategy | Description | Key Reagents/Catalysts | Potential Application to Analogues |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Chiral cyclopropanols, chiral amines | Synthesis of analogues with a chiral cyclopropoxy group or a chiral N-substituent. |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Evans auxiliaries, Oppolzer's sultam | Diastereoselective alkylation or acylation of the amino group. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral transition metal complexes (e.g., Rh, Ru, Pd), organocatalysts | Asymmetric hydrogenation, asymmetric amination. |
| Enzymatic Resolution | Enzymes are used to selectively transform one enantiomer of a racemic mixture. | Lipases, proteases | Resolution of racemic chiral analogues of this compound. |
The development of stereoselective synthetic routes is a critical aspect of modern drug discovery and development, enabling the preparation of single-enantiomer drugs with improved efficacy and safety profiles.
Chemical Reactivity and Derivatization Strategies of 5 Cyclopropoxy 2 Methylpyridin 4 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring's reactivity is a delicate balance between the deactivating effect of the nitrogen heteroatom and the activating effects of the substituents. The amino group at C4 and the cyclopropoxy group at C5 are strong activating groups that direct electrophiles to the ortho and para positions.
Electrophilic Substitution: Due to the strong activation by the 4-amino and 5-cyclopropoxy groups, electrophilic aromatic substitution is expected to occur at the C3 and C6 positions, which are ortho and meta to the amino group, respectively. The C3 position is particularly activated by both the amino and cyclopropoxy groups. Common electrophilic substitution reactions would include nitration, halogenation, and sulfonation, likely proceeding under milder conditions than required for unsubstituted pyridine.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the pyridine ring typically occurs at the C2, C4, and C6 positions, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comechemi.com For 5-Cyclopropoxy-2-methylpyridin-4-amine, a leaving group would need to be present on the ring, typically at the C2 or C6 position, for a nucleophilic substitution to occur. For instance, if a halogen were introduced at the C6 position, it could be displaced by various nucleophiles. The rate of such reactions is often enhanced by the electron-donating groups present on the ring. youtube.com
Table 1: Predicted Regioselectivity of Reactions on the Pyridine Ring
| Reaction Type | Reagents | Predicted Position of Attack | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3 | Strong activation from NH₂ and O-cyclopropyl groups. |
| Bromination | Br₂/FeBr₃ | C3 | High electron density at the C3 position. |
Transformations of the Amino Group in this compound
The primary amino group at the C4 position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.
Diazotization: The 4-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyridine-4-diazonium salt. rsc.org These intermediates are highly useful synthons. Although often unstable, they can be converted into a variety of other functional groups through Sandmeyer-type reactions. For instance, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups, while reaction with water leads to the corresponding 4-hydroxypyridine (B47283) derivative. organic-chemistry.org Diazotization of aminopyridines in acetonitrile (B52724) can also lead to the formation of N-pyridinylacetamides. researchgate.net
Acylation and Alkylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5-cyclopropoxy-2-methylpyridin-4-yl)acetamide. Similarly, alkylation with alkyl halides can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a controlled route to N-alkylated products.
Table 2: Representative Transformations of the 4-Amino Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Diazotization / Sandmeyer | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | 4-Halopyridine or 4-Cyanopyridine (B195900) |
| Acylation | Acetyl Chloride, Pyridine | 4-Acetamidopyridine |
Functionalization of the Cyclopropoxy Moiety
The cyclopropoxy group is generally stable but can undergo ring-opening reactions under specific, often harsh, conditions, providing a pathway to introduce new functional groups. The ether linkage to the aromatic ring can influence the reactivity of the cyclopropyl (B3062369) C-C bonds.
Acid-Catalyzed Ring Opening: Strong Brønsted acids in the presence of a nucleophile can promote the ring-opening of the cyclopropane (B1198618) ring. nih.gov Depending on the conditions and the nucleophile, this could lead to the formation of a propyloxy-substituted pyridine with a functional group at the terminus of the propyl chain. For example, reaction with HBr might lead to a 3-bromopropyloxy derivative.
Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions have been shown to induce the ring-opening of aryl cyclopropyl ketones. rsc.org While this compound does not possess a ketone, analogous metal-catalyzed C-C bond activation might be achievable under specific catalytic conditions, potentially leading to more complex derivatizations. The regioselectivity of the ring cleavage would be an important consideration in such transformations. acs.org
Oxidation and Reduction Pathways of the Pyridine Nucleus
Oxidation to N-Oxide: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org The resulting this compound N-oxide exhibits altered reactivity. The N-oxide group can activate the C2 and C6 positions for nucleophilic substitution and can also be used to direct metallation at these positions. scripps.edusemanticscholar.org
Reduction to Piperidine (B6355638): The pyridine ring can be reduced to the corresponding piperidine derivative through catalytic hydrogenation. rsc.org This reaction typically requires a transition metal catalyst, such as rhodium, platinum, or palladium, under a hydrogen atmosphere. The reaction conditions (pressure, temperature, catalyst) would need to be optimized to achieve complete saturation of the pyridine ring without affecting the cyclopropoxy group. Recent studies have shown that rhodium oxide (Rh₂O₃) can be an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions. rsc.org
Table 3: Oxidation and Reduction of the Pyridine Ring
| Reaction Type | Reagents | Product |
|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |
Heterocyclic Annulation and Fusion Reactions with this compound as a Building Block
The 4-aminopyridine (B3432731) structure is a key precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The amino group and the adjacent C3 and C5 positions of the pyridine ring can participate in cyclization reactions to form new rings.
Skraup and Doebner-von Miller Reactions: The Skraup reaction, involving heating an aniline (B41778) (or aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent, leads to the formation of quinolines. wikipedia.orgchemeurope.com By analogy, this compound could be used to synthesize a substituted pyridopyrimidine. The Doebner-von Miller reaction, a more versatile modification using α,β-unsaturated aldehydes or ketones, could also be employed. wordpress.com
Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves a β-arylethylamine, variations exist for the synthesis of other fused heterocycles. wikipedia.orgmdpi.com If the amino group of this compound were first converted to a β-(pyridin-4-yl)ethylamine derivative, it could then undergo an intramolecular cyclization with an aldehyde or ketone onto the C3 or C5 position of the pyridine ring to form a fused dihydropyridine (B1217469) system. researchgate.netyoutube.com
Synthesis of Fused Pyrimidines: 4-Aminopyridines are common starting materials for the synthesis of pyrimido[4,5-b]pyridines. These reactions often involve a one-pot, multi-component reaction with reagents like β-diketones and aldehydes, or by building the pyrimidine (B1678525) ring stepwise. sharif.edunih.govsharif.edu For example, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidinone ring system, a scaffold found in many biologically active molecules. researchgate.net
Table 4: Potential Annulation Reactions
| Reaction Name | Key Reagents | Fused Ring System Formed |
|---|---|---|
| Skraup Reaction | Glycerol, H₂SO₄, Oxidant | Pyridopyrimidine |
| Pyrimidine Synthesis | β-Diketone, Aldehyde | Pyrimido[4,5-b]pyridine |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Conformational Analysis and Stereochemical Influence of the Cyclopropyl (B3062369) Group
The cyclopropyl group is often employed in medicinal chemistry as a bioisosteric replacement for other functionalities, such as isopropyl groups or even aromatic rings, to improve metabolic stability and receptor binding affinity. nih.gov Its rigid nature can lock the molecule into a specific conformation, which can be advantageous for binding to a biological target by reducing the entropic penalty upon binding. hyphadiscovery.com
The stereoelectronic effects of the cyclopropyl group can also stabilize adjacent positive charges through hyperconjugation, a property that might be relevant in certain biological interactions. wikipedia.org However, the ability of the cyclopropyl group to transmit substituent effects is generally considered poor. acs.org
Impact of Substitution Patterns on Pyridine (B92270) Ring System Reactivity
The reactivity of the pyridine ring in 5-Cyclopropoxy-2-methylpyridin-4-amine is significantly influenced by its substitution pattern. The pyridine ring itself is an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the substituents on this particular molecule—a 4-amino group, a 2-methyl group, and a 5-cyclopropoxy group—are all electron-donating, which collectively increases the electron density of the pyridine ring and enhances its reactivity towards electrophiles.
The 4-amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the positions ortho to the amino group are C3 and C5. The 2-methyl group is a weak activating group, and the 5-cyclopropoxy group is also an activating, ortho-, para-directing group. The combined effect of these substituents makes the pyridine ring more nucleophilic than an unsubstituted pyridine.
Studies on the reactivity of 4-aminopyridine (B3432731) derivatives have shown that the nature and position of substituents have a pronounced effect on their chemical behavior. researchgate.netresearchgate.net For instance, the basicity of the pyridine nitrogen is influenced by the electronic properties of the ring substituents. Electron-donating groups increase the basicity, making the nitrogen more available for protonation or for forming hydrogen bonds as a hydrogen bond acceptor. biorxiv.org
The following table summarizes the expected electronic effects of the substituents on the pyridine ring of this compound:
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Amino (-NH₂) | 4 | Strongly electron-donating (resonance) | Increases nucleophilicity of the ring, activates towards electrophilic substitution. |
| Methyl (-CH₃) | 2 | Weakly electron-donating (hyperconjugation and induction) | Slightly increases ring nucleophilicity. |
| Cyclopropoxy (-O-c-C₃H₅) | 5 | Electron-donating (resonance) | Increases nucleophilicity of the ring. |
Mechanistic Insights into Molecular Recognition and Binding Affinities for this compound
The 4-amino group is a key feature, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This allows for the formation of strong and directional interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, or threonine. The pyridine ring nitrogen also has a lone pair of electrons and can act as a hydrogen bond acceptor.
The cyclopropoxy group, while primarily contributing to the molecule's hydrophobic character, also has an oxygen atom that can participate in hydrogen bonding as an acceptor. The cyclopropyl ring itself is a non-polar, hydrophobic moiety that can engage in favorable van der Waals or hydrophobic interactions with non-polar amino acid residues like leucine, isoleucine, valine, and phenylalanine in a binding pocket. nih.govnih.gov The hydrophobic effect, which involves the release of ordered water molecules from non-polar surfaces upon binding, can be a significant driving force for ligand-protein association. muni.czresearchgate.netresearchgate.net
The methyl group at the 2-position also contributes to the hydrophobic character of the molecule and can participate in van der Waals interactions. Molecular docking studies of other aminopyridine derivatives have demonstrated the importance of these types of interactions in achieving high binding affinities. nih.govresearchgate.netmdpi.com
The potential interactions are summarized in the table below:
| Functional Group | Potential Interaction | Role in Binding |
|---|---|---|
| 4-Amino (-NH₂) | Hydrogen Bond Donor/Acceptor | Forms specific, directional bonds with polar residues. |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Interacts with hydrogen bond donors in the binding site. |
| Cyclopropoxy Oxygen | Hydrogen Bond Acceptor | Can form additional hydrogen bonds. |
| Cyclopropyl Ring | Hydrophobic/Van der Waals | Occupies hydrophobic pockets and contributes to binding affinity through non-polar interactions. |
| 2-Methyl Group | Hydrophobic/Van der Waals | Contributes to hydrophobic interactions. |
Rational Design Principles for Modulating Pyridine System Interactions
The rational design of molecules based on the this compound scaffold involves systematically modifying its structure to optimize interactions with a specific biological target. The goal is often to enhance potency, improve selectivity, or alter pharmacokinetic properties.
One common strategy is scaffold hopping, where the core pyridine ring might be replaced with another heterocyclic system to explore new intellectual property space or to improve properties. nih.gov For instance, replacing the pyridine with a pyrimidine (B1678525) or a pyrazole (B372694) could alter the hydrogen bonding capacity and geometry of the molecule.
Another approach is the modification of the substituents. For example, the 2-methyl group could be replaced with other alkyl groups to probe the size and shape of a hydrophobic pocket. Alternatively, it could be replaced with a polar group to introduce new hydrogen bonding opportunities.
The 5-cyclopropoxy group is another point for modification. Replacing the cyclopropyl ring with other small aliphatic rings, such as a cyclobutyl or oxetanyl group, could fine-tune the conformational rigidity and hydrophobic interactions. nih.gov The ether linkage could also be replaced with other linkers to alter the geometry and flexibility of this substituent.
Structure-activity relationship studies of kinase inhibitors have shown that small changes to the pyridine core and its substituents can lead to significant differences in activity and selectivity. nih.govmdpi.com For example, the introduction of a cyano group on the pyridine ring has been shown to be beneficial in some kinase inhibitors.
The principles for modulating interactions can be summarized as follows:
Varying Substituents: Systematically changing the size, polarity, and hydrogen bonding capacity of the substituents at the 2- and 5-positions to probe the binding site and optimize interactions.
Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties to improve potency or pharmacokinetic profiles. For example, the cyclopropyl group can be a bioisostere for a gem-dimethyl group. nih.gov
Conformational Constraint: Introducing or modifying rigid structural elements, like the cyclopropyl group, to pre-organize the molecule in a bioactive conformation for binding, thus reducing the entropic cost of binding.
Scaffold Modification: Altering the core heterocyclic system to explore new interaction patterns and chemical space.
These rational design principles, guided by an understanding of the SAR of this compound and its analogs, are essential for the development of new chemical entities with desired biological activities.
Computational Chemistry and Theoretical Investigations of 5 Cyclopropoxy 2 Methylpyridin 4 Amine
Quantum Chemical Calculations (DFT/TDDFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 5-Cyclopropoxy-2-methylpyridin-4-amine, these methods could provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.
Typically, DFT calculations would be employed to optimize the geometry of the molecule and to calculate properties such as ionization potential, electron affinity, and chemical hardness. TD-DFT calculations would be used to predict the electronic absorption spectra, providing insights into the molecule's behavior upon interaction with light. However, no specific studies detailing these calculations for this compound have been found.
Hypothetical Data Table for DFT/TDDFT Calculations:
| Parameter | Predicted Value | Method/Basis Set |
| HOMO Energy | Data not available | Data not available |
| LUMO Energy | Data not available | Data not available |
| HOMO-LUMO Gap | Data not available | Data not available |
| Dipole Moment | Data not available | Data not available |
| First Excitation Energy | Data not available | Data not available |
Molecular Docking Studies for Elucidating Binding Modes (without clinical interpretation)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target at the atomic level.
Such studies could reveal potential binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and provide a rational basis for its potential biological activity. Without published research, the specific binding modes of this compound with any particular protein target remain speculative.
Hypothetical Data Table for Molecular Docking Studies:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Prediction of Molecular Descriptors Relevant to Synthetic Design
Computational methods are frequently used to predict a wide range of molecular descriptors that are relevant to synthetic design and drug development. These descriptors can include physicochemical properties such as logP, topological polar surface area (TPSA), and the number of rotatable bonds, as well as more complex quantum-chemically derived descriptors.
These in silico predictions are valuable for assessing the druglikeness of a compound and for guiding synthetic efforts. For this compound, while some basic properties can be calculated using available software, detailed computational studies predicting a comprehensive set of descriptors for synthetic design are not available in the literature.
Hypothetical Data Table for Predicted Molecular Descriptors:
| Descriptor | Predicted Value | Computational Method |
| LogP | Data not available | Data not available |
| TPSA | Data not available | Data not available |
| Number of Rotatable Bonds | Data not available | Data not available |
| Molar Refractivity | Data not available | Data not available |
Elucidation and Validation of Reaction Mechanisms through Computational Modeling
Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of novel compounds. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways and to validate or propose new synthetic routes.
For this compound, computational studies could investigate the thermodynamics and kinetics of its synthesis, providing valuable insights for optimizing reaction conditions. To date, no such computational studies on the reaction mechanisms for the synthesis of this specific compound have been published.
In Silico Library Design and Diversity Analysis Featuring this compound Scaffolds
In modern drug discovery, in silico library design is a key strategy for exploring the chemical space around a promising scaffold. By computationally generating and evaluating virtual libraries of analogs, researchers can identify derivatives with potentially improved properties.
Utilizing the this compound scaffold as a starting point, computational tools could be used to design and analyze the diversity of a virtual library of related compounds. This would involve systematically modifying the core structure and evaluating the properties of the resulting virtual compounds. Currently, there is no evidence of such in silico library design or diversity analysis based on this specific scaffold in the scientific literature.
Analytical and Spectroscopic Characterization in Research of 5 Cyclopropoxy 2 Methylpyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-Cyclopropoxy-2-methylpyridin-4-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would be employed to assemble its molecular framework.
In a typical ¹H NMR spectrum, the protons of the methyl group on the pyridine (B92270) ring would likely appear as a singlet, while the protons on the pyridine ring itself would manifest as distinct signals. The cyclopropoxy group would exhibit a more complex set of signals, with the methine proton appearing as a multiplet and the methylene (B1212753) protons also showing splitting patterns due to their diastereotopic nature.
The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule, from the methyl group to the carbons of the pyridine ring and the cyclopropyl (B3062369) moiety, would correspond to a distinct signal.
To further refine the structural assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY experiments would reveal proton-proton coupling networks, helping to connect adjacent protons within the pyridine and cyclopropyl groups. HSQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.5 - 8.0 | s |
| Pyridine-H | 6.0 - 6.5 | s |
| -NH₂ | 4.0 - 5.0 | br s |
| Cyclopropyl-CH | 3.5 - 4.0 | m |
| Pyridine-CH₃ | 2.0 - 2.5 | s |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Pyridine-C (quaternary) | 150 - 160 |
| Pyridine-C (quaternary) | 140 - 150 |
| Pyridine-C (quaternary) | 130 - 140 |
| Pyridine-CH | 100 - 110 |
| Pyridine-CH | 90 - 100 |
| Cyclopropyl-CH | 50 - 60 |
| Pyridine-CH₃ | 20 - 25 |
Mass Spectrometry Techniques (ESI-MS, HRESIMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would be utilized to generate a protonated molecular ion ([M+H]⁺). This would provide a rapid and accurate determination of the molecule's nominal mass.
To confirm the elemental composition, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed. This technique measures the mass-to-charge ratio with very high precision, allowing for the calculation of the exact molecular formula. The experimentally determined mass would be compared to the theoretical mass of C₉H₁₂N₂O, providing strong evidence for the compound's identity.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 165.10 | 165.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure. The N-H stretching vibrations of the primary amine group would be expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and cyclopropyl groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the cyclopropoxy group would be expected in the 1200-1300 cm⁻¹ range.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |
| C=C, C=N Stretch (Pyridine) | 1450 - 1600 |
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, HPLC)
Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A sample of this compound would be injected into an HPLC system, and the resulting chromatogram would ideally show a single major peak, indicating a high level of purity. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions used.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity analysis, particularly for assessing the presence of any volatile impurities. In GC-MS, the sample is vaporized and separated based on boiling point and polarity, with the mass spectrometer providing structural information for each separated component.
These chromatographic methods are not only crucial for final purity checks but are also integral to the purification process during the synthesis of this compound, often being used in the form of column chromatography to isolate the desired product from starting materials and byproducts.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
Applications of 5 Cyclopropoxy 2 Methylpyridin 4 Amine As a Synthetic Building Block
Role in the Construction of Complex Heterocyclic Systems
The chemical structure of 5-Cyclopropoxy-2-methylpyridin-4-amine makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. The primary amino group and the adjacent methyl group on the pyridine (B92270) ring provide reactive sites for cyclization reactions.
A key synthetic application involves the reaction of this compound with β-ketoesters, such as ethyl acetoacetate, in the presence of a suitable acid catalyst. This condensation reaction, followed by thermal cyclization, leads to the formation of the pyrido[2,3-d]pyrimidine (B1209978) core. The reaction proceeds through an initial formation of an enamine intermediate, which then undergoes an intramolecular cyclization to yield the fused ring system.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| This compound | Ethyl Acetoacetate | Polyphosphoric acid, 150°C | 7-Cyclopropoxy-2,5-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | Not Specified |
This synthetic route allows for the introduction of various substituents onto the resulting heterocyclic scaffold, depending on the choice of the β-ketoester or other cyclizing agents. The cyclopropoxy group remains intact during these transformations, providing a unique lipophilic and conformationally constrained moiety to the final molecule.
Use as a Precursor for Advanced Organic Molecules and Scaffolds
Beyond the synthesis of fused heterocycles, this compound serves as a versatile precursor for a range of advanced organic molecules and scaffolds. Its functional groups can be readily modified to introduce further complexity and diversity. For instance, the primary amino group can be acylated, alkylated, or used in cross-coupling reactions to attach various side chains.
One notable application is its use in the synthesis of substituted aminopyrimidines, which are key components in many biologically active compounds, including kinase inhibitors. The amino group of this compound can act as a nucleophile in substitution reactions with activated pyrimidine (B1678525) derivatives, leading to the formation of more complex structures.
The cyclopropoxy and methyl groups also offer opportunities for further functionalization. While generally stable, the cyclopropyl (B3062369) ring can, under specific conditions, undergo ring-opening reactions, providing access to different aliphatic chains. The methyl group can be functionalized through oxidation or halogenation to introduce other reactive handles.
Integration into Fragment-Based Drug Discovery Libraries (focus on structural diversity for research)
Fragment-based drug discovery (FBDD) has become a powerful tool in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," that can bind to a biological target with high ligand efficiency. This compound, with its molecular weight of 164.21 g/mol , fits well within the "rule of three" guidelines for fragment libraries.
The incorporation of this compound into fragment libraries offers several advantages for enhancing structural diversity. The combination of a flat aromatic pyridine ring with a three-dimensional cyclopropoxy group provides a unique shape and vectoral projection of substituents. This can lead to novel binding interactions with protein targets that might not be accessible to more conventional, planar fragments.
The presence of a primary amino group and a methyl group provides readily available points for fragment evolution and linking. Once a fragment hit is identified, these functional groups can be used to synthetically elaborate the fragment into a more potent lead compound by growing into adjacent binding pockets of the target protein.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 164.21 g/mol | < 300 Da |
| cLogP | ~1.5 | ≤ 3 |
| Hydrogen Bond Donors | 1 (amino group) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (ring nitrogen, oxygen) | ≤ 3 |
Development of Novel Chemical Probes and Research Tools (without specific biological outcomes)
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The unique scaffold of this compound can be utilized as a starting point for the development of novel chemical probes. The aminopyridine core is a known privileged structure in medicinal chemistry, meaning it can interact with a variety of biological targets.
By attaching reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), to the this compound scaffold, researchers can create tools for target identification and imaging studies. The primary amino group is a convenient handle for the attachment of these reporter groups via stable amide bond formation.
The development of such probes does not necessarily focus on a specific biological outcome but rather on creating versatile tools for chemical biology research. The structural and physicochemical properties of the this compound core, including its cell permeability and metabolic stability, can be fine-tuned through chemical modification to create probes suitable for both in vitro and in cellulo applications.
Role in Mechanistic Organic Chemistry Investigations
The reactivity of this compound can also be of interest in mechanistic organic chemistry investigations. The interplay between the electron-donating amino and cyclopropoxy groups and the electron-withdrawing pyridine ring influences the molecule's reactivity in various transformations.
For example, studying the kinetics and regioselectivity of its reactions, such as electrophilic aromatic substitution or the Gould-Jacobs reaction for quinoline (B57606) synthesis, can provide insights into the electronic effects of the cyclopropoxy group compared to other alkoxy substituents. The Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate followed by cyclization, could be explored with this compound to understand how the pyridine nitrogen and the substituents influence the cyclization step. wikipedia.orgresearchgate.netresearchgate.net
Furthermore, the presence of the cyclopropyl ring allows for the investigation of reactions involving radical intermediates or transition-metal-catalyzed C-H activation. Understanding the reactivity of this specific aminopyridine derivative can contribute to the broader knowledge of heterocyclic chemistry and inform the design of new synthetic methodologies.
Environmental and Green Chemistry Considerations in the Synthesis of 5 Cyclopropoxy 2 Methylpyridin 4 Amine
Development of Sustainable Synthetic Routes
The traditional synthesis of complex molecules like 5-Cyclopropoxy-2-methylpyridin-4-amine often involves multi-step processes that may utilize harsh reagents and generate significant waste. The development of sustainable synthetic routes is paramount to mitigating the environmental impact of its production. A key focus in modern synthetic chemistry is the use of catalytic reactions, which can replace stoichiometric reagents, leading to milder reaction conditions and reduced waste.
While a specific "green" synthesis for this compound is not extensively detailed in publicly available literature, general principles for the sustainable synthesis of related aminopyridine derivatives can be applied. For instance, the amination of pyridinols is a crucial step. A patented process for a related compound, 4-amino-5-methylpyridinone, describes a method of reacting 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia (B1221849) in an autoclave with the addition of an ammonium (B1175870) bromide salt. This method aims to be more suitable for industrial scale production by avoiding large volumes of solvents and utilizing more environmentally friendly reagents.
Further research into the synthesis of this compound could explore biocatalysis. Enzymes, such as transaminases, are increasingly used in the pharmaceutical industry for the synthesis of chiral amines, offering high selectivity and milder reaction conditions compared to traditional chemical methods. The application of such biocatalysts could represent a significant step towards a more sustainable synthesis of this compound.
Atom Economy and Efficiency of Reaction Pathways
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
To analyze the atom economy of a potential synthesis for this compound, a hypothetical reaction pathway must be considered, as a definitive published route is not available. A plausible route could involve the following key transformations:
Introduction of the cyclopropoxy group: This might be achieved through a Williamson ether synthesis, reacting a suitable dihydroxypyridine precursor with a cyclopropyl (B3062369) halide. This reaction typically has a moderate atom economy due to the formation of a salt byproduct.
Amination: The introduction of the amine group at the 4-position could be accomplished through various methods, such as nucleophilic aromatic substitution or a Buchwald-Hartwig amination. The latter, while often highly efficient in terms of yield, can have a lower atom economy due to the use of stoichiometric bases and the generation of salt waste.
To illustrate the concept, a simplified atom economy calculation for a hypothetical final amination step is presented below.
Table 1: Hypothetical Atom Economy for the Amination Step
| Reactants | Molecular Weight ( g/mol ) | Moles | Total Mass In (g) |
| 4-Chloro-5-cyclopropoxy-2-methylpyridine | 183.63 | 1 | 183.63 |
| Ammonia | 17.03 | 1 | 17.03 |
| Total | 200.66 | ||
| Product | Molecular Weight ( g/mol ) | Moles | Total Mass Out (g) |
| This compound | 164.21 | 1 | 164.21 |
| Hydrochloric Acid (byproduct) | 36.46 | 1 | 36.46 |
| Atom Economy (%) | 81.8% |
Note: This is a simplified and hypothetical calculation. Actual atom economy would depend on the specific reagents and reaction conditions used.
Improving the atom economy would involve exploring catalytic amination methods or reaction pathways that minimize the formation of byproducts.
Solvent Selection and Waste Minimization Strategies
The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of mass in a chemical process and contribute significantly to waste generation and environmental impact. Traditional organic solvents are often volatile, flammable, and toxic.
In the synthesis of this compound, a move towards greener solvents is desirable. This could include:
Benign Solvents: Utilizing solvents with a better environmental, health, and safety profile, such as water, ethanol, or supercritical fluids like carbon dioxide.
Solvent Reduction: Designing processes that require smaller volumes of solvents or are even solvent-free.
Solvent Recycling: Implementing procedures to recover and reuse solvents, thereby minimizing waste.
A patent for a related pyridinone synthesis highlights the goal of avoiding large amounts of excess solvent to make the process more industrially viable and cost-effective.
Waste minimization strategies extend beyond solvent selection. They also involve:
Catalytic Reagents: As mentioned earlier, using catalysts in place of stoichiometric reagents drastically reduces waste.
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize byproduct formation.
Waste Treatment: Developing effective methods to treat any unavoidable waste streams to reduce their environmental impact.
Table 2: Comparison of Conventional vs. Greener Solvents
| Solvent Class | Examples | Advantages | Disadvantages |
| Conventional | Dichloromethane, Toluene, Diethyl ether | Good solvency for a wide range of compounds | Volatile, often toxic and flammable, environmental persistence |
| Greener Alternatives | Water, Ethanol, 2-Methyltetrahydrofuran, Cyrene | Lower toxicity, biodegradable, derived from renewable resources (for some) | May have different solvency properties, can be more energy-intensive to remove |
The pursuit of a truly green synthesis for this compound necessitates a holistic approach that considers every aspect of the production process, from the selection of starting materials to the final purification steps. While specific details for this compound remain limited in the public domain, the principles of green chemistry provide a clear roadmap for the development of more sustainable and environmentally responsible synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Cyclopropoxy-2-methylpyridin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution of a halogenated pyridine precursor (e.g., 5-chloro-2-methylpyridin-4-amine) with cyclopropanol under basic conditions. Key parameters include:
- Temperature: Maintain 80–100°C to ensure sufficient reactivity while avoiding decomposition.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction kinetics .
- Catalysis: Use palladium or copper catalysts for coupling reactions to improve regioselectivity .
Purification via column chromatography or recrystallization is critical to isolate high-purity product (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify cyclopropoxy protons (δ 0.5–1.5 ppm as a multiplet) and methyl groups (δ 2.1–2.5 ppm).
- 13C NMR: Confirm the cyclopropane ring (δ 5–15 ppm) and pyridine carbons (δ 120–160 ppm) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]+) and isotopic pattern to confirm the molecular formula (C9H12N2O).
- X-ray Diffraction (XRD): Use SHELX software for crystal structure refinement, particularly to resolve steric effects from the cyclopropoxy group .
Q. How do the electron-donating effects of the cyclopropoxy and methyl groups influence the reactivity of the pyridine ring?
- Methodological Answer:
- The cyclopropoxy group acts as a weak electron donor via conjugation, directing electrophilic substitution to the ortho/para positions.
- The methyl group enhances steric hindrance at the 2-position, reducing reactivity at adjacent sites. Computational studies (DFT) can model charge distribution and predict reaction sites .
Advanced Research Questions
Q. How can conflicting NMR and mass spectrometry data during structural elucidation be resolved?
- Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and assign protons to specific carbons.
- Isotopic Labeling: Introduce deuterated cyclopropanol to track incorporation and validate the structure.
- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ORCA software) .
Q. What strategies optimize regioselective functionalization of this compound for downstream applications?
- Methodological Answer:
- Directed ortho-Metalation: Use strong bases (e.g., LDA) with directing groups (e.g., amides) to selectively functionalize the pyridine ring.
- Photocatalysis: Employ visible-light-mediated reactions to achieve site-specific modifications without damaging the cyclopropane ring .
Q. How does the compound interact with biological targets such as enzymes or receptors?
- Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., kinase domains).
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kon/koff) to quantify affinity.
- Mutagenesis Studies: Identify critical residues by altering target proteins and assessing binding changes .
Q. What experimental approaches address stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Stability Testing: Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- pH Profiling: Test solubility and stability in buffers (pH 3–10) to identify optimal storage conditions.
- Protective Formulations: Use lyophilization or encapsulation in cyclodextrins to enhance shelf life .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret discrepancies between theoretical and experimental spectral data?
- Methodological Answer:
- Error Analysis: Check for impurities (e.g., unreacted starting materials) via TLC or GC-MS.
- Solvent Effects: Re-run NMR in deuterated solvents with varying polarities to assess solvent-induced shifts.
- Collaborative Validation: Share raw data with third-party labs to confirm reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer:
- Nonlinear Regression: Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism or R.
- ANOVA with Tukey’s Test: Compare multiple dose groups for significance (p < 0.05).
- Bootstrap Analysis: Estimate confidence intervals for EC50/IC50 values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
